5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one
Description
Properties
Molecular Formula |
C7H9BrO3 |
|---|---|
Molecular Weight |
221.05 g/mol |
IUPAC Name |
5-(2-bromoacetyl)-5-methyloxolan-2-one |
InChI |
InChI=1S/C7H9BrO3/c1-7(5(9)4-8)3-2-6(10)11-7/h2-4H2,1H3 |
InChI Key |
SUXAHCFZMLVEEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)O1)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The precursor 5-methyldihydrofuran-2(3H)-one can be synthesized or procured commercially. It is often prepared by reduction or lactonization of γ-valerolactone derivatives. For example, (R)-5-methyldihydrofuran-2(3H)-one is prepared by reduction of (R)-γ-valerolactone using diisobutylaluminum hydride (DIBAH) at low temperature (-78 °C) in tetrahydrofuran (THF), followed by purification via silica gel chromatography.
The key step is the introduction of the 2-bromoacetyl group at the 5-position of the lactone ring. This is typically achieved by reacting 5-methyldihydrofuran-2(3H)-one with a bromoacetylating reagent such as bromoacetyl bromide or bromoacetyl chloride under controlled conditions.
-
- Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) is commonly used.
- Temperature: The reaction is often performed at low temperatures (0 °C to room temperature) to minimize side reactions.
- Base: A mild base such as triethylamine or pyridine is added to neutralize the hydrogen halide formed.
- Time: Reaction times vary from 1 to several hours depending on scale and reagent reactivity.
-
- Dissolve 5-methyldihydrofuran-2(3H)-one in dry THF under inert atmosphere.
- Cool the solution to 0 °C.
- Add the bromoacetylating agent dropwise with stirring.
- Add the base slowly to maintain pH and trap HBr.
- Stir the reaction mixture at 0 °C to room temperature for 2–4 hours.
- Quench the reaction with water or aqueous sodium bicarbonate.
- Extract the product into an organic solvent (e.g., ethyl acetate).
- Wash, dry, and concentrate the organic layer.
- Purify the crude product by silica gel chromatography using cyclohexane/ethyl acetate mixtures.
Purification and Characterization
- Purification is typically done by column chromatography on silica gel.
- Mobile phases such as cyclohexane/ethyl acetate in ratios around 5:1 are effective.
- The product is characterized by NMR (1H and 13C), mass spectrometry, and melting point analysis.
- Typical NMR signals include characteristic shifts for the bromoacetyl methylene protons and the lactone ring protons.
- Data Table: Summary of Preparation Parameters
- The use of low temperature during bromoacetylation minimizes ring opening and polymerization side reactions.
- The choice of base is critical; triethylamine is preferred for its mildness and ease of removal.
- Purification by silica gel chromatography is essential to separate the desired product from minor cis isomers and unreacted starting materials.
- The reaction scale and solvent volume affect yield and purity; scaling up requires careful control of addition rates and temperature.
- Alternative solvents such as dichloromethane can be used but require strict anhydrous conditions.
- The bromoacetyl group is sensitive to nucleophilic attack; thus, storage under inert atmosphere and low temperature is recommended.
The preparation of 5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one is efficiently achieved by the bromoacetylation of 5-methyldihydrofuran-2(3H)-one under controlled low-temperature conditions using bromoacetyl bromide and a mild base in anhydrous THF. The process requires careful control of reaction parameters and purification steps to obtain high yields and purity. This method is supported by detailed experimental procedures and characterization data from multiple research sources.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids.
Scientific Research Applications
5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one involves its reactivity due to the presence of the bromoacetyl group. This group can participate in various chemical reactions, such as nucleophilic substitution, where it acts as an electrophile. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from the compound.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural and functional differences between 5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one and related lactones/furanones:
Physicochemical Properties
- Solubility: The bromoacetyl group increases polarity, making 5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one soluble in polar aprotic solvents (e.g., DMF, acetonitrile) but less so in non-polar solvents. γ-Valerolactone, being less polar, is miscible with water and organic solvents .
- Stability : The electron-withdrawing bromoacetyl group reduces the lactone’s stability under basic conditions compared to γ-valerolactone, which is hydrolytically stable .
Biological Activity
5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer, antibacterial, and other pharmacological properties.
Chemical Structure and Properties
The compound 5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one has the following structural formula:
This structure features a dihydrofuran ring, which is known for its reactivity and biological significance in various chemical reactions.
Anticancer Activity
Recent studies have indicated that 5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through various mechanisms:
- Mechanism of Action : The compound appears to affect the expression of key proteins involved in cell cycle regulation and apoptosis. Specifically, it modulates the expression levels of P53 and BAX proteins, which are crucial for initiating apoptosis in cancer cells .
- Cell Lines Tested : In vitro studies have demonstrated its efficacy against several cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer), with IC50 values indicating potent activity .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 36 | Induction of apoptosis via P53/BAX pathway |
| MDA-MB-231 (Breast) | 30 | Modulation of cell cycle regulators |
| HFF-1 (Non-cancer) | >100 | No observed toxicity |
Antibacterial Activity
In addition to its anticancer properties, 5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one has demonstrated antibacterial activity.
- Efficacy Against Bacterial Strains : The compound has shown effectiveness against multiple strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a therapeutic agent .
- Mechanism : The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential bacterial enzymes .
Table 2: Antibacterial Activity Data
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |
|---|---|---|
| MRSA | 4 | Comparable to Oxacillin |
| E. coli | 8 | Comparable to Ciprofloxacin |
Other Biological Activities
Beyond anticancer and antibacterial effects, preliminary studies suggest that this compound may possess additional biological activities:
- Anti-inflammatory Properties : Some derivatives related to this compound have been reported to exhibit anti-inflammatory effects in animal models, indicating a broader pharmacological profile.
- Analgesic Effects : Research has indicated potential analgesic effects similar to those observed in other compounds with related structures .
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on a panel of cancer cell lines revealed that treatment with 5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one resulted in a significant decrease in cell viability across all tested lines. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways, as evidenced by increased BAX expression and decreased BCL-2 levels .
- Antibacterial Efficacy Against MRSA : In a comparative study with standard antibiotics, this compound showed remarkable potency against MRSA strains. The study concluded that it could serve as a promising candidate for further development as an antibacterial agent .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one?
The synthesis typically involves bromoacetylation of a pre-existing dihydrofuranone core. For instance, methods analogous to the Mukaiyama-Michael reaction can be adapted, where dihydrofuranone derivatives are synthesized via cyclization or alkylation. Key steps include protecting group strategies (e.g., benzyl or silyl ethers) and controlled acylation to introduce the bromoacetyl moiety. Purification via column chromatography (hexane/ethyl acetate gradients) is critical, as demonstrated in azidolactone synthesis .
Q. How is the structural integrity of 5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one confirmed in synthetic studies?
Comprehensive spectroscopic analysis is essential:
- 1H/13C NMR : The bromoacetyl group is identified by characteristic signals (e.g., δ ~3.4 ppm for CH2Br, δ ~170–175 ppm for carbonyl carbons).
- IR : Strong carbonyl stretches (~1750 cm⁻¹) confirm lactone and acetyl groups.
- HRMS : Validates molecular weight (e.g., [M+Na]+ at m/z 263.97 for C7H9BrO3).
- X-ray crystallography : Provides stereochemical confirmation, as applied in related lactone structures .
Q. What purification techniques are optimal for isolating 5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one from reaction mixtures?
Column chromatography using silica gel with hexane/ethyl acetate gradients (1:1 to 1:3 ratios) effectively separates the product. For crystalline derivatives, recrystallization from acetone/hexane mixtures yields high-purity material, as demonstrated in brominated benzofuran syntheses .
Advanced Research Questions
Q. How does the bromoacetyl moiety influence the compound’s reactivity in nucleophilic substitution reactions?
The bromine atom acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the methyl group on the dihydrofuranone ring may slow reactivity, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures. Computational studies (DFT) predict activation energies for substitution pathways, as seen in hypervalent iodine-mediated reactions .
Q. What strategies mitigate instability issues of the bromoacetyl group during storage or reaction conditions?
Stabilization requires:
- Inert atmospheres (N2/Ar) to prevent oxidation.
- Low temperatures (0–4°C) and desiccants (e.g., molecular sieves) to inhibit hydrolysis.
- Solvent selection : Anhydrous DCM or THF minimizes side reactions. Kinetic studies suggest optimizing reaction times (<6 hours) to reduce decomposition .
Q. How can this compound serve as a building block in multicomponent reactions?
The bromoacetyl group participates in cross-coupling (e.g., Suzuki with arylboronic acids) or nucleophilic substitutions to form complex heterocycles. For example, coupling with azides (via click chemistry) generates triazole derivatives. Computational modeling (e.g., molecular docking) predicts regioselectivity, ensuring efficient bond formation without lactone ring opening .
Q. What analytical approaches resolve contradictions in reported spectral data for derivatives of this compound?
Discrepancies in NMR shifts often arise from solvent effects (CDCl3 vs. DMSO-d6) or tautomerism. Comparative analysis using variable-temperature NMR clarifies dynamic equilibria. DFT calculations predict chemical shifts, aligning experimental and theoretical data, as applied in lactone studies .
Methodological Considerations
- Stereochemical control : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) can achieve enantioselective synthesis, though the bromoacetyl group’s steric bulk complicates selectivity .
- Scale-up challenges : Batch vs. flow chemistry optimization balances yield and purity. Microreactors improve heat dissipation during exothermic bromoacetylation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
